![molecular formula C12H10N2O2S2 B2849808 N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide CAS No. 866009-12-3](/img/structure/B2849808.png)
N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide
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Description
N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide, also known as TCS 359, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial and antitumor properties. TCS 359 has been found to exhibit potent anticancer activity, making it a promising candidate for further investigation in cancer research.
Scientific Research Applications
Synthesis Methodologies
- A novel and convenient synthesis of benzonitriles, including compounds structurally related to N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide, has been developed. This involves electrophilic cyanation of aryl and heteroaryl bromides via Grignard reagents, demonstrating the efficiency of using N-cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent. This methodology facilitates the synthesis of pharmaceutical intermediates and allows for the chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Optical and Electronic Properties
- The synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines have been investigated, leading to the creation of derivatives with moderate to high fluorescence quantum yields. These findings open avenues for their application as invisible ink dyes and highlight the potential of structurally similar sulfonamides in optical applications (Bogza et al., 2018).
Antimicrobial and Antiproliferative Agents
- Research has also focused on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. This underscores the potential biomedical applications of sulfonamide compounds in developing new treatments (Abd El-Gilil, 2019).
Material Science Applications
- Poly(N-protected ethylene imine-alt-ethylene sulfide) block copolymers have been synthesized for the functionalization of polymeric materials. Such research indicates the utility of sulfonamide-based compounds in material sciences, particularly in creating novel polymers with specific end-use applications (Hori et al., 2011).
properties
IUPAC Name |
N-(2-cyanothiophen-3-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-9-2-4-10(5-3-9)18(15,16)14-11-6-7-17-12(11)8-13/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKCPNQTYKVPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666369 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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